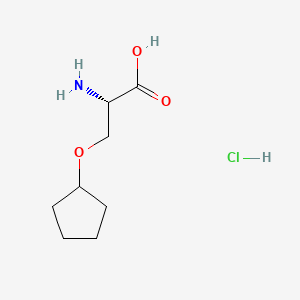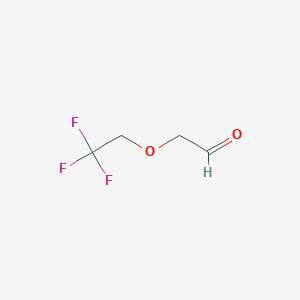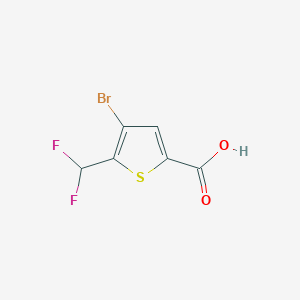
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid is a polyhalogenated thiophene derivative. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of science and industry due to their unique chemical properties .
Méthodes De Préparation
The synthesis of 4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid involves several steps. One common method is the halogen dance reaction, which is used to prepare iodothiophenes from dihalo-substituted thiophenes . Another approach involves the direct formylation or carboxylation of polyhalo-substituted thiophenes . Industrial production methods often utilize reagents such as NCS (N-chlorosuccinimide), NIS (N-iodosuccinimide), or bromine (Br2) for halogenation .
Analyse Des Réactions Chimiques
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl2, Br2) and nucleophiles (OH-, NH2-).
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Applications De Recherche Scientifique
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, which alter its structure and function .
Comparaison Avec Des Composés Similaires
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
- 4-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid
- Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate
- 2-Bromo-5-(difluoromethyl)pyridine
These compounds share similar chemical structures and properties but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C6H3BrF2O2S |
|---|---|
Poids moléculaire |
257.05 g/mol |
Nom IUPAC |
4-bromo-5-(difluoromethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrF2O2S/c7-2-1-3(6(10)11)12-4(2)5(8)9/h1,5H,(H,10,11) |
Clé InChI |
HEFGWWUUQPNKBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


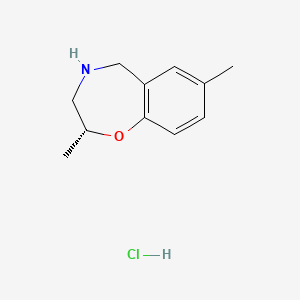

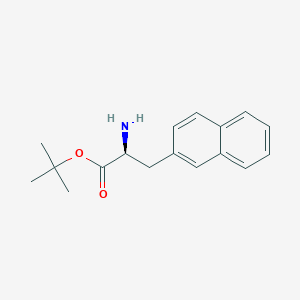

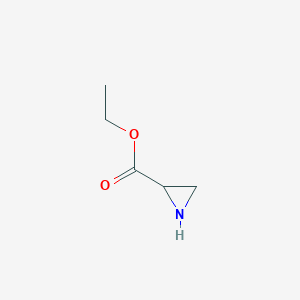
![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
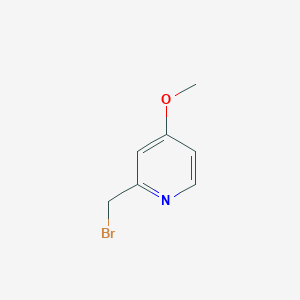
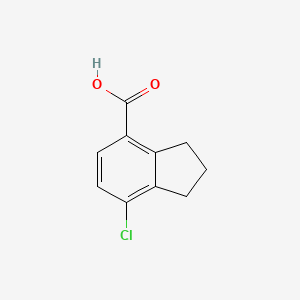
![3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B15316160.png)
![6-Chloro-5-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15316172.png)
![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)

